Structural Identity: Geminal 1-Methyl Substitution Differentiates MW and Spatial Architecture from Unsubstituted N-Boc-4-aminocyclohexanone
The target compound possesses a quaternary carbon at the 1-position bearing both the Boc-protected amine and a methyl group. The unsubstituted comparator tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4) lacks this methyl group entirely. This substitution increases the molecular weight by 14.03 Da (227.30 g/mol vs. 213.27 g/mol), alters the computed logP (XLogP 1.3 vs. LogP 1.15), and introduces a defined quaternary stereocenter that precludes epimerization of the amine-bearing carbon during subsequent synthetic transformations [1]. The N-methyl carbamate isomer tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS 400899-84-5), while sharing the same molecular formula (C₁₂H₂₁NO₃) and MW (227.30 g/mol), places the methyl group on the carbamate nitrogen rather than the cyclohexane ring, resulting in a different hydrogen bond donor/acceptor profile (0 HBD vs. 1 HBD for the target compound) and distinct boiling point (316.6 °C vs. N/A for target) .
| Evidence Dimension | Molecular weight, logP, hydrogen bond donor count, structural features |
|---|---|
| Target Compound Data | MW 227.30 g/mol; XLogP 1.3; TPSA 55.4 Ų; 1 HBD; 3 HBA; quaternary C1 carbon; C₁₂H₂₁NO₃ |
| Comparator Or Baseline | Comparator 1 (CAS 179321-49-4): MW 213.27 g/mol; LogP 1.15; TPSA 55.4 Ų; 1 HBD; 3 HBA; secondary C1 carbon; C₁₁H₁₉NO₃. Comparator 2 (CAS 400899-84-5): MW 227.30 g/mol; 0 HBD; 3 HBA; N-methyl carbamate; C₁₂H₂₁NO₃; BP 316.6 °C |
| Quantified Difference | ΔMW vs 179321-49-4: +14.03 Da; ΔXLogP vs 179321-49-4: +0.15; ΔHBD vs 400899-84-5: +1 (critical for hydrogen-bond-directed recognition). The quaternary center at C1 in the target compound completely blocks epimerization, a property absent in 179321-49-4. |
| Conditions | Computed physicochemical properties from PubChem, ChemSrc, Chem960, and ChemSpider databases; structural comparison by SMILES/InChI analysis. |
Why This Matters
The 14 Da mass difference is analytically distinguishable by LC-MS; the quaternary center ensures configurational stability during multi-step syntheses where the unmethylated analog might racemize; the hydrogen bond donor count differentiates receptor interactions if the free amine is liberated downstream.
- [1] PubChem. tert-Butyl N-(4-oxocyclohexyl)carbamate (CID 1512535). Molecular Weight 213.27 g/mol; C₁₁H₁₉NO₃; XLogP 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/179321-49-4 View Source
